molecular formula C19H23N5O B11242856 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentanamine

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentanamine

Cat. No.: B11242856
M. Wt: 337.4 g/mol
InChI Key: XEDMGGHMBRHHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine is a complex organic compound that features a tetrazole ring, a furan ring, and a cyclopentane ring

Preparation Methods

The synthesis of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with azides under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the tetrazole and furan rings with the cyclopentane ring through amination reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentane ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine can be compared with similar compounds such as:

    1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine: This compound has a similar tetrazole and dimethylphenyl structure but differs in the cyclohexane ring and the butynyl group.

    1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine: Another similar compound with a cyclohexane ring and a butynyl group, differing in the specific substituents and ring structures.

The uniqueness of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine lies in its combination of the tetrazole, furan, and cyclopentane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C19H23N5O/c1-14-7-5-8-15(2)17(14)24-18(21-22-23-24)19(10-3-4-11-19)20-13-16-9-6-12-25-16/h5-9,12,20H,3-4,10-11,13H2,1-2H3

InChI Key

XEDMGGHMBRHHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.